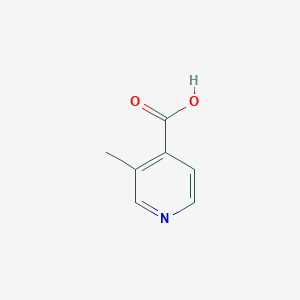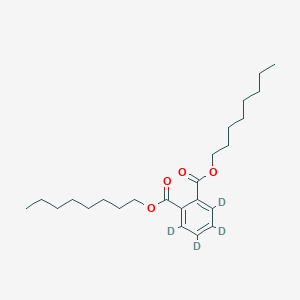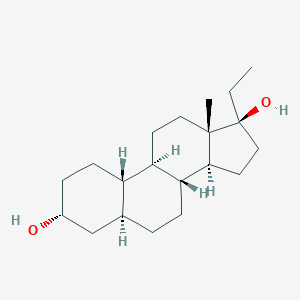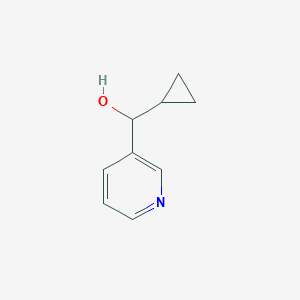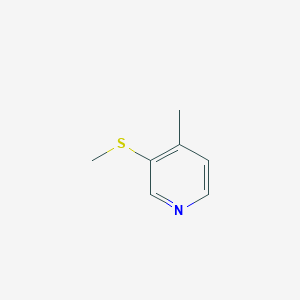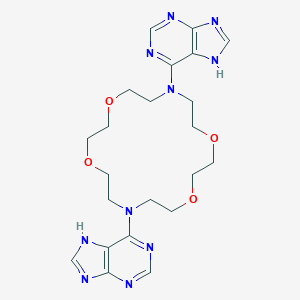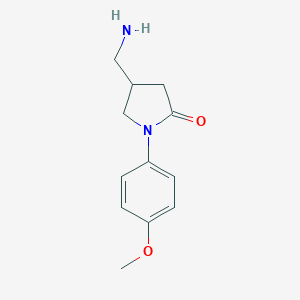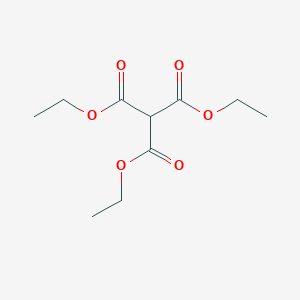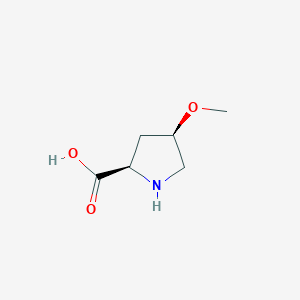
(2R,4R)-4-Methoxypyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-4-Methoxypyrrolidine-2-carboxylic acid, also known as (R,R)-MPC, is a chiral building block that has gained significant attention in the field of organic chemistry. This compound has a unique structure that makes it a valuable intermediate for the synthesis of various biologically active molecules.
Mecanismo De Acción
(R,R)-MPC acts as a chiral auxiliary in organic synthesis, providing a stereochemical template for the formation of enantiomerically pure compounds. It also acts as a precursor for the synthesis of various biologically active molecules.
Efectos Bioquímicos Y Fisiológicos
(R,R)-MPC has no known biochemical or physiological effects on its own. However, the compounds synthesized using (R,R)-MPC as a building block may have various biochemical and physiological effects, depending on their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (R,R)-MPC as a chiral auxiliary in organic synthesis has several advantages, including high stereoselectivity, ease of use, and compatibility with various reaction conditions. However, the limitations of (R,R)-MPC include its high cost, limited availability, and potential toxicity.
Direcciones Futuras
The future directions for (R,R)-MPC research include the development of new and efficient synthetic methods, the synthesis of new biologically active molecules, and the investigation of its potential as a drug candidate for the treatment of various diseases. The use of (R,R)-MPC in asymmetric catalysis and organocatalysis is also an area of interest for future research.
Conclusion
In conclusion, (R,R)-MPC is a valuable chiral building block that has various applications in organic synthesis and drug discovery. Its unique structure and properties make it an important intermediate for the synthesis of biologically active molecules. The future directions for (R,R)-MPC research include the development of new synthetic methods, the investigation of its potential as a drug candidate, and the exploration of its use in asymmetric catalysis and organocatalysis.
Métodos De Síntesis
(R,R)-MPC can be synthesized using different methods, including the asymmetric synthesis method, enzymatic method, and chemical synthesis method. The asymmetric synthesis method involves the use of chiral catalysts to produce enantiomerically pure MPC. The enzymatic method involves the use of enzymes to catalyze the reaction between pyrrolidine and methoxyacetic acid. The chemical synthesis method involves the reaction between pyrrolidine and methoxyacetic acid in the presence of a suitable reagent.
Aplicaciones Científicas De Investigación
(R,R)-MPC has been used as a building block for the synthesis of various biologically active molecules, such as amino acids, peptides, and alkaloids. It has also been used in the synthesis of drugs for the treatment of various diseases, including cancer, HIV/AIDS, and Alzheimer's disease.
Propiedades
Número CAS |
151273-50-6 |
|---|---|
Nombre del producto |
(2R,4R)-4-Methoxypyrrolidine-2-carboxylic acid |
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(2R,4R)-4-methoxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
Clave InChI |
RNXKXUOGQKYKTH-RFZPGFLSSA-N |
SMILES isomérico |
CO[C@@H]1C[C@@H](NC1)C(=O)O |
SMILES |
COC1CC(NC1)C(=O)O |
SMILES canónico |
COC1CC(NC1)C(=O)O |
Sinónimos |
D-Proline, 4-methoxy-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
